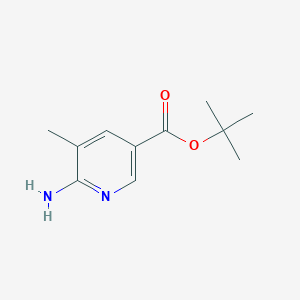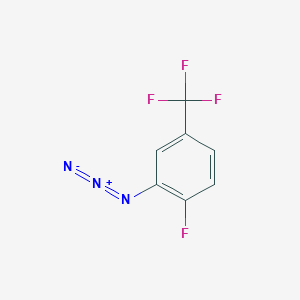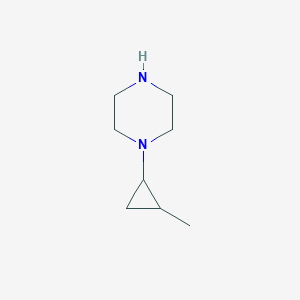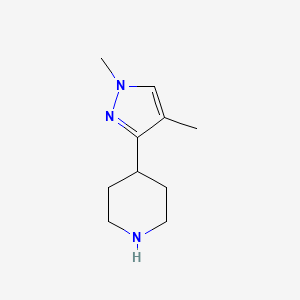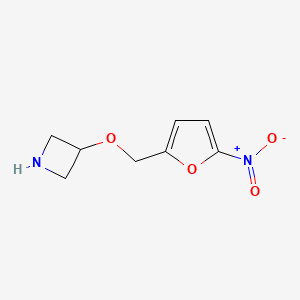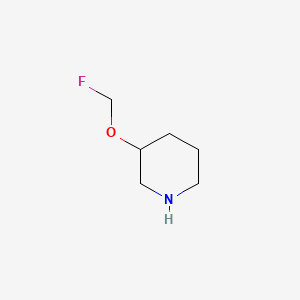
3-(Fluoromethoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethoxy)piperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atomFluorinated piperidines are known for their enhanced metabolic stability and unique electronic properties, which can improve the pharmacokinetic and physicochemical characteristics of drug candidates .
Vorbereitungsmethoden
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . Another approach involves the use of fluorinated building blocks in the construction of the piperidine ring through cyclization reactions .
Industrial production methods for 3-(Fluoromethoxy)piperidine may involve continuous flow processes to ensure high efficiency and scalability. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield .
Analyse Chemischer Reaktionen
3-(Fluoromethoxy)piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethoxy)piperidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(Fluoromethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the fluorine atom. The fluorine atom can influence the electronic environment of the molecule, enhancing its binding affinity and selectivity for certain targets . Additionally, the compound’s metabolic stability can prolong its activity in biological systems, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
3-(Fluoromethoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as 3-fluoropiperidine and 4-fluoropiperidine. These compounds share similar structural features but differ in the position of the fluorine atom, which can influence their chemical reactivity and biological activity . The unique properties of this compound, such as its specific electronic effects and metabolic stability, distinguish it from other similar compounds and make it a valuable compound in various research applications .
Similar Compounds
- 3-Fluoropiperidine
- 4-Fluoropiperidine
- 2-Fluoropiperidine
- 3-(Trifluoromethyl)piperidine
Eigenschaften
Molekularformel |
C6H12FNO |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
3-(fluoromethoxy)piperidine |
InChI |
InChI=1S/C6H12FNO/c7-5-9-6-2-1-3-8-4-6/h6,8H,1-5H2 |
InChI-Schlüssel |
SAWICDQXEBSENZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


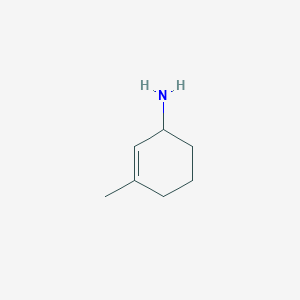
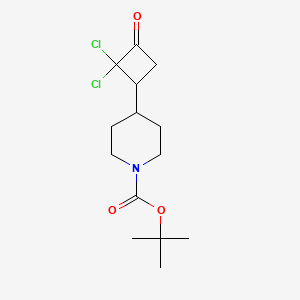
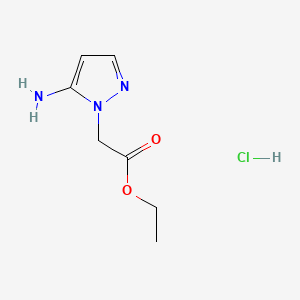
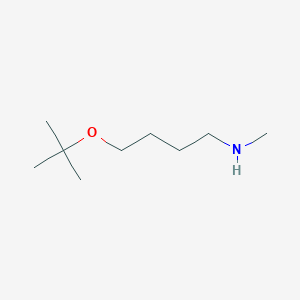
![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)

